

Eprinomectin Administration Protocols for In Vivo Studies: Application Notes

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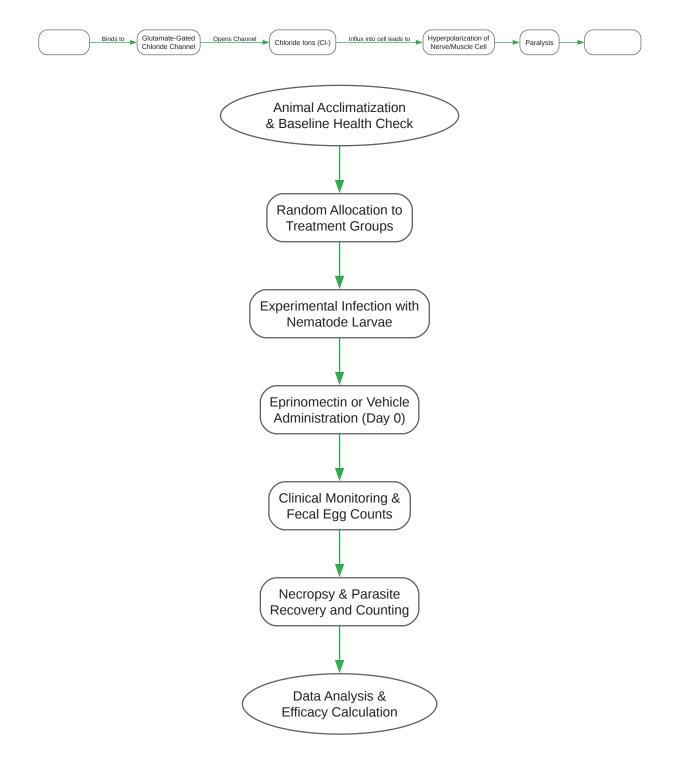
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of eprinomectin, a broad-spectrum endectocide of the macrocyclic lactone class. These guidelines are intended to support researchers in designing and executing robust preclinical and veterinary studies.

Mechanism of Action

Eprinomectin exerts its antiparasitic effect by targeting glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[1] Binding of eprinomectin to these channels leads to an increased permeability of the cell membrane to chloride ions. This influx of chloride ions results in hyperpolarization of the nerve or muscle cell, leading to paralysis and ultimately the death of the parasite.[1] Mammals are largely unaffected due to the absence of glutamate-gated chloride channels and the low affinity of eprinomectin for other mammalian ligand-gated chloride channels.[1]





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References

- 1. Efficacy of eprinomectin 5 mg/mL topical solution administered pour on at 1 mg per kg body weight against Oestrus ovis myiasis in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
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